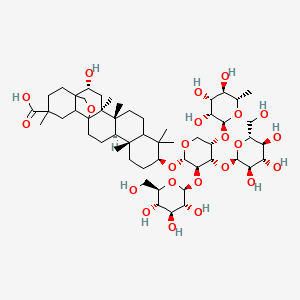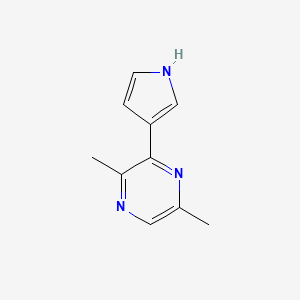
2-(Trifluoromethyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Trifluoromethyl)cyclopentan-1-amine” is an organic compound that contains a cyclopentane ring with a trifluoromethyl group (-CF3) and an amine group (-NH2) attached . It is a derivative of cyclopentanamine, where one hydrogen atom is replaced by a trifluoromethyl group .
Synthesis Analysis
The synthesis of trifluoromethyl amines, including “2-(Trifluoromethyl)cyclopentan-1-amine”, has been reported in the literature . One method involves the trifluoromethylation of secondary amines using CF3SO2Na . This method is advantageous due to its good functional group tolerance, mild conditions, and use of inexpensive or easy-to-handle materials .Molecular Structure Analysis
The molecular formula of “2-(Trifluoromethyl)cyclopentan-1-amine” is C6H10F3N . It consists of a five-membered cyclopentane ring, with a trifluoromethyl group and an amine group attached .Chemical Reactions Analysis
Trifluoromethyl amines, including “2-(Trifluoromethyl)cyclopentan-1-amine”, can undergo various chemical reactions. For instance, they can be synthesized through a trifluoromethylation reaction of secondary amines using CF3SO2Na . The thiocarbonyl fluoride formed in situ is a key intermediate in this reaction .Scientific Research Applications
One-Pot Synthesis of Trifluoromethyl Amines
This compound can be used in the one-pot synthesis of trifluoromethyl amines . The method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na, complementing the established synthesis strategy of trifluoromethyl amines . This method has advantages such as good functional group tolerance, mild conditions, and inexpensive or easy-to-handle materials .
Synthesis of Trifluoromethylpyridines
“2-(Trifluoromethyl)cyclopentan-1-amine” can be used in the synthesis of trifluoromethylpyridines . These compounds have found applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Development of Fluorinated Organic Chemicals
The trifluoromethyl group in “2-(Trifluoromethyl)cyclopentan-1-amine” is an important subgroup of fluorinated compounds . These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Production of Agrochemicals
Trifluoromethylpyridine derivatives, which can be synthesized from “2-(Trifluoromethyl)cyclopentan-1-amine”, are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Production of Pharmaceuticals
Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Piperidin-3-Aminium Compounds
“2-(Trifluoromethyl)cyclopentan-1-amine” can be used in the synthesis of piperidin-3-aminium compounds . These compounds have potential applications in various fields of chemistry .
Future Directions
The future directions for “2-(Trifluoromethyl)cyclopentan-1-amine” and similar compounds could involve their use in the synthesis of new pharmaceuticals. The trifluoromethyl group is known to improve the lipophilicity and metabolic stability of drug molecules , making trifluoromethyl amines potentially valuable in drug design and development.
properties
IUPAC Name |
2-(trifluoromethyl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)4-2-1-3-5(4)10/h4-5H,1-3,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYZHYSCBMUTQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695251 |
Source


|
| Record name | 2-(Trifluoromethyl)cyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)cyclopentan-1-amine | |
CAS RN |
1260678-84-9 |
Source


|
| Record name | 2-(Trifluoromethyl)cyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

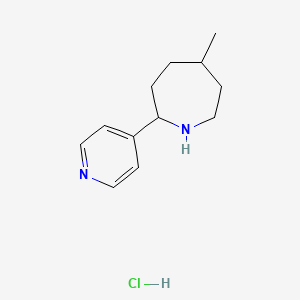
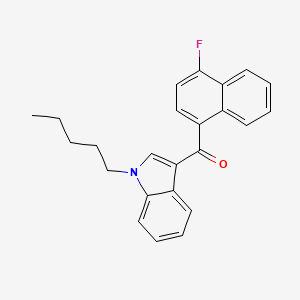
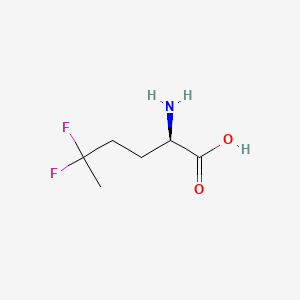
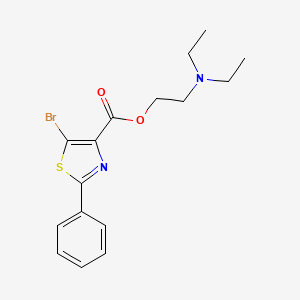
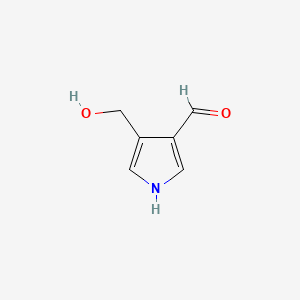
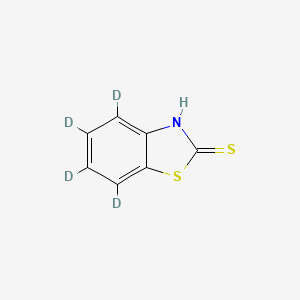

![Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)](/img/structure/B584630.png)
![N,N-[Dithiobis[(carbonylphenylimido)-2,1-ethanediyl]]bis(3-maleimidopropanamide)](/img/structure/B584632.png)
![1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline](/img/structure/B584633.png)
